![molecular formula C13H17NO4 B14480531 N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine CAS No. 65514-23-0](/img/structure/B14480531.png)
N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxy-3-methoxybenzylidene)valine is a Schiff base compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxybenzylidene)valine typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and valine. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N-(2-Hydroxy-3-methoxybenzylidene)valine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-Hydroxy-3-methoxybenzylidene)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of N-(2-Hydroxy-3-methoxybenzylidene)valine involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in the Schiff base structure. These metal complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity .
相似化合物的比较
Similar Compounds
N-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar structural features and applications.
N-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide: Known for its coordination chemistry and potential biological activities.
Uniqueness
N-(2-Hydroxy-3-methoxybenzylidene)valine is unique due to its specific combination of the benzylidene moiety with the amino acid valine. This unique structure allows it to form specific metal complexes and exhibit distinct biological activities compared to other Schiff bases.
属性
CAS 编号 |
65514-23-0 |
|---|---|
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
(2S)-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-7-9-5-4-6-10(18-3)12(9)15/h4-8,11,15H,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI 键 |
CGJNTIYZNYUGJQ-NSHDSACASA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
规范 SMILES |
CC(C)C(C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


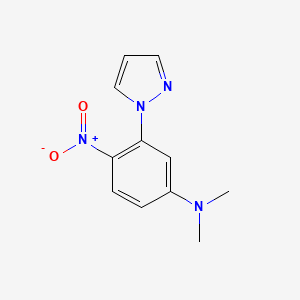
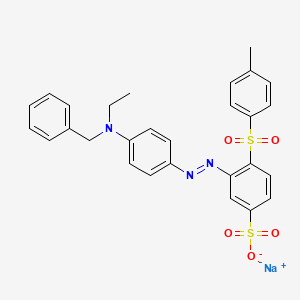

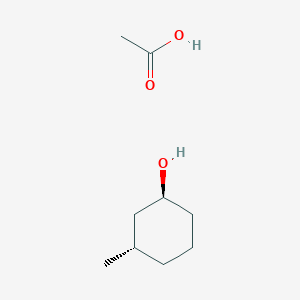
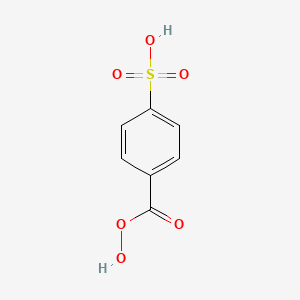
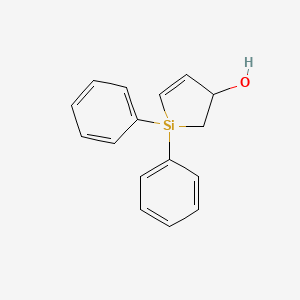
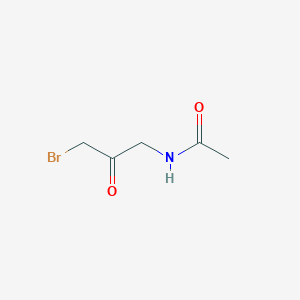

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)

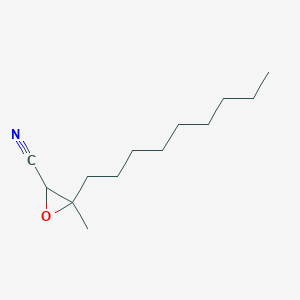
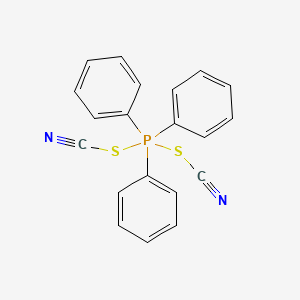

![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
